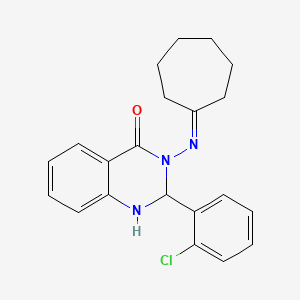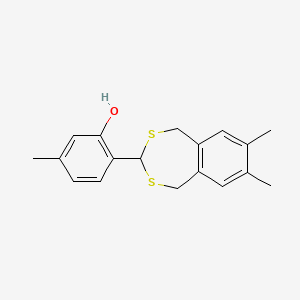![molecular formula C25H25N3O7S B11524512 3-{[(4-Nitrophenyl)carbonyl]amino}phenyl 3-(diethylsulfamoyl)-4-methylbenzoate](/img/structure/B11524512.png)
3-{[(4-Nitrophenyl)carbonyl]amino}phenyl 3-(diethylsulfamoyl)-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-NITROBENZAMIDO)PHENYL 3-(DIETHYLSULFAMOYL)-4-METHYLBENZOATE is a complex organic compound that features both nitrobenzamido and diethylsulfamoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-NITROBENZAMIDO)PHENYL 3-(DIETHYLSULFAMOYL)-4-METHYLBENZOATE typically involves multi-step organic reactions. One common method includes the following steps:
Amidation: Formation of the benzamido group through the reaction of an amine with a carboxylic acid derivative.
Sulfonation: Introduction of the diethylsulfamoyl group via sulfonation reactions.
Esterification: Formation of the benzoate ester through the reaction of a carboxylic acid with an alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(4-NITROBENZAMIDO)PHENYL 3-(DIETHYLSULFAMOYL)-4-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
3-(4-NITROBENZAMIDO)PHENYL 3-(DIETHYLSULFAMOYL)-4-METHYLBENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of new pharmaceuticals due to its unique functional groups.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-NITROBENZAMIDO)PHENYL 3-(DIETHYLSULFAMOYL)-4-METHYLBENZOATE involves its interaction with specific molecular targets. The nitrobenzamido group can interact with enzymes or receptors, potentially inhibiting their activity. The diethylsulfamoyl group may enhance the compound’s solubility and bioavailability, allowing it to reach its target more effectively.
Comparison with Similar Compounds
Similar Compounds
3-(4-AMINOBENZAMIDO)PHENYL 3-(DIETHYLSULFAMOYL)-4-METHYLBENZOATE: Similar structure but with an amino group instead of a nitro group.
3-(4-NITROBENZAMIDO)PHENYL 3-(METHYLSULFAMOYL)-4-METHYLBENZOATE: Similar structure but with a methylsulfamoyl group instead of a diethylsulfamoyl group.
Uniqueness
3-(4-NITROBENZAMIDO)PHENYL 3-(DIETHYLSULFAMOYL)-4-METHYLBENZOATE is unique due to the combination of its functional groups, which may confer specific chemical and biological properties not found in similar compounds
Properties
Molecular Formula |
C25H25N3O7S |
|---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
[3-[(4-nitrobenzoyl)amino]phenyl] 3-(diethylsulfamoyl)-4-methylbenzoate |
InChI |
InChI=1S/C25H25N3O7S/c1-4-27(5-2)36(33,34)23-15-19(10-9-17(23)3)25(30)35-22-8-6-7-20(16-22)26-24(29)18-11-13-21(14-12-18)28(31)32/h6-16H,4-5H2,1-3H3,(H,26,29) |
InChI Key |
PBMHLPCKTRNFLU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)OC2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(2E)-4-(4-methoxyphenyl)-4-oxobut-2-en-2-yl]-3-methylbenzohydrazide](/img/structure/B11524432.png)
![N'-[(1E)-1-(thiophen-2-yl)ethylidene]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetohydrazide](/img/structure/B11524437.png)
![4-[(Pyridin-3-ylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11524446.png)
![4-methyl-N-[(1E)-2-methyl-4-oxo-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]benzamide](/img/structure/B11524451.png)
![3-[4-(octyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11524465.png)
![4-chloro-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11524466.png)

![ethyl 5-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B11524470.png)

![N-{4-[(4-benzylpiperazin-1-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-methylbenzamide](/img/structure/B11524475.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-[(3,5-dimethylbenzyl)sulfanyl]acetohydrazide](/img/structure/B11524482.png)

![(3Z)-5-chloro-3-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11524497.png)
![(2Z)-2-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11524505.png)
